4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(morpholin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-14-6-4-13(5-7-14)18(23)21-19-16(12-22-8-10-24-11-9-22)15-2-1-3-17(15)25-19/h4-7H,1-3,8-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZTDKFURCWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The process involves the use of boron reagents and palladium catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of thiophene compounds have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain derivatives showed significant activity against breast cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .
Antimicrobial Properties
The compound's structural components may also contribute to antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function, providing a pathway for developing new antimicrobial agents .
Pharmacological Research
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of specific enzymes, such as 5-lipoxygenase (5-LOX), has been explored through molecular docking studies. These studies suggest that the compound can bind effectively to the enzyme's active site, potentially leading to anti-inflammatory effects. This insight positions it as a candidate for further development in treating inflammatory diseases .
Neuropharmacology
Given the presence of morpholine in its structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression .
Materials Science
Polymer Chemistry
The unique thiophene structure can also be leveraged in materials science, particularly in the development of conductive polymers. Thiophene derivatives are known for their electrical conductivity and stability, making them suitable for applications in organic electronics and photovoltaic devices. The incorporation of 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide into polymer matrices could enhance the material properties for electronic applications .
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of thiophene derivatives similar to 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide. The compounds were tested against various cancer cell lines using the Sulforhodamine B assay, revealing that several derivatives exhibited significant cytotoxicity at low micromolar concentrations. This highlights the potential of these compounds as leads in anticancer drug development .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and analogues identified in the evidence:
Key Observations :
- Benzamide Modifications : Fluorine (electron-withdrawing) vs. bromine/chlorine (halogen bonding) and sulfonamide groups (hydrogen-bond acceptors) influence target selectivity .
Physicochemical Properties
- IR/NMR Signatures: Morpholinomethyl Group: Expected C-O/C-N stretches at 1100–1250 cm⁻¹ and N-H bends (if protonated) near 3300 cm⁻¹. Fluorobenzamide: Aromatic C-F vibrations ~1200 cm⁻¹; carbonyl (C=O) at ~1680 cm⁻¹ .
- Solubility: Morpholine’s polarity likely enhances aqueous solubility compared to lipophilic cyano/sulfonamide groups in analogues .
Structure-Activity Relationship (SAR) Trends
- Morpholinomethyl vs. Cyano: The morpholine’s hydrogen-bonding capacity may improve interactions with polar kinase domains, whereas cyano groups enhance π-π stacking in hydrophobic pockets .
- Halogen Effects: 4-Fluoro (target) vs.
- Sulfonamide vs. Morpholine : Sulfonamides in MurF ligands () provide strong hydrogen-bonding to bacterial enzymes, while morpholine may favor mammalian targets .
Biological Activity
The compound 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to activate caspases (3, 8, and 9), which are crucial for the apoptotic pathway .
- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in various cancer cell lines, thus inhibiting proliferation .
Anticancer Activity
Research indicates that the compound demonstrates significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its biological activity:
| Cell Line | GI50 (μM) | Mechanism | Notes |
|---|---|---|---|
| A549 | 1.06 | Tubulin inhibition | Strong antiproliferative activity |
| OVACAR-4 | 2.01 | Apoptosis induction | Minimal cytotoxicity observed |
| T47D | 0.362 | Cell cycle arrest | Effective against hormone-receptor-positive tumors |
| CAKI-1 | 0.69 | Disruption of microtubules | Broad-spectrum anticancer activity |
These results indicate that the compound exhibits potent activity across multiple cancer types, with low GI50 values suggesting high efficacy.
Case Studies
A notable study evaluated the compound's efficacy in a murine model (CT26) where it demonstrated significant tumor growth reduction compared to untreated controls. The study highlighted its potential as a promising candidate for further development in anticancer therapies .
Q & A
Q. How can crystallographic data be integrated with molecular dynamics simulations to study conformational flexibility?
- Answer :
Ensemble Refinement : Refine SC-XRD data with multi-conformer models in PHENIX to capture flexibility .
Simulation Setup : Initialize MD simulations using the crystal structure, then analyze RMSD and hydrogen bond persistence .
Cross-Validation : Compare simulated electron density maps (via Phenix.Dynamics) with experimental maps to validate dynamics .
Tables for Key Data
Q. Table 1. Comparative Physicochemical Properties of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
